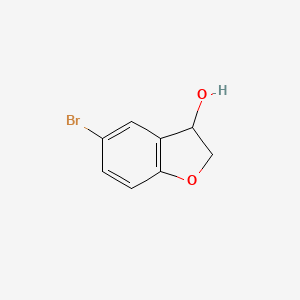

5-Bromo-2,3-dihydrobenzofuran-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYZCEGIXWRWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5590-43-2 | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Approaches to the Synthesis of 5 Bromo 2,3 Dihydrobenzofuran 3 Ol and Analogous Structures

Retrosynthetic Analysis of the 2,3-Dihydrobenzofuran-3-ol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes and anticipating challenges.

Identification of Key Synthetic Disconnections and Associated Challenges

The core structure of 2,3-dihydrobenzofuran-3-ol presents several key bonds that can be disconnected to devise synthetic pathways. The most logical disconnections are the C-O bond of the dihydrofuran ring and the C-C bond at the 2,3-position.

C-O Bond Disconnection: This approach simplifies the molecule to a 2-(2-hydroxyethyl)phenol derivative. The primary challenge here lies in the selective formation of the ether linkage to close the five-membered ring. This intramolecular cyclization can be prone to side reactions, such as intermolecular condensation or elimination, depending on the reaction conditions. The presence of the hydroxyl group at the benzylic position also requires careful consideration of protecting group strategies to avoid unwanted reactions.

C2-C3 Bond Disconnection: This strategy leads to a salicylaldehyde (B1680747) derivative and a one-carbon synthon. While conceptually simple, the formation of this bond can be challenging. It often requires the use of organometallic reagents or other reactive intermediates, which may not be compatible with the functional groups present in the molecule, such as the phenolic hydroxyl and the bromo substituent.

The presence of the bromine atom on the aromatic ring in 5-Bromo-2,3-dihydrobenzofuran-3-ol introduces an additional layer of complexity. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the phenolic hydroxyl group. Furthermore, the bromine atom can participate in side reactions, especially when using organometallic reagents.

Classical and Modern Methodologies for Dihydrobenzofuran Ring Construction

A variety of methods, ranging from classical acid and base-catalyzed cyclizations to modern transition metal-catalyzed reactions, have been developed for the synthesis of the dihydrobenzofuran framework.

Mechanistic Investigations of Acid-Catalyzed and Base-Catalyzed Cyclizations

Classical approaches to dihydrobenzofuran synthesis often rely on intramolecular cyclization reactions promoted by acids or bases.

Acid-Catalyzed Cyclization: In a typical acid-catalyzed cyclization, a suitable precursor, such as a 2-(2-hydroxyethyl)phenol, is treated with a strong acid. The acid protonates the aliphatic hydroxyl group, converting it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the phenolic oxygen leads to the formation of the dihydrofuran ring. The reaction mechanism is generally considered to be an SN1 or SN2 type reaction, depending on the substrate and reaction conditions. For example, the BF3-mediated reaction of stilbene (B7821643) oxide with hydroquinone (B1673460) yields a dihydrobenzofuran through a proposed phenonium ion intermediate that undergoes nucleophilic attack and subsequent dehydrative intramolecular cyclization. researchgate.net

Base-Catalyzed Cyclization: Base-catalyzed cyclizations typically involve the deprotonation of the phenolic hydroxyl group to form a phenoxide ion. This highly nucleophilic species can then undergo an intramolecular Williamson ether synthesis by displacing a leaving group on the side chain. The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of dihydrobenzofurans, offering high efficiency, selectivity, and functional group tolerance. rsc.orgnih.govresearchgate.net Various metals, including palladium, rhodium, copper, and iron, have been successfully employed in these transformations. rsc.orgnih.gov

Palladium is a versatile catalyst for the synthesis of dihydrobenzofurans, enabling a range of cyclization strategies. nih.gov

Heck-type Cyclizations: Intramolecular Heck reactions are a powerful method for constructing the dihydrobenzofuran ring. rsc.orgnih.govacs.org In this approach, an aryl halide (or triflate) tethered to an alkene undergoes palladium-catalyzed intramolecular cyclization. acs.org The reaction proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond and subsequent β-hydride elimination to regenerate the catalyst. scispace.comresearchgate.net Microwave-assisted domino intramolecular Heck and Sonogashira coupling reactions have been shown to be highly efficient for synthesizing alkyne-substituted dihydrobenzofurans. rsc.orgresearchgate.net

C(sp³)–H and C(sp²)–H Intramolecular Coupling: Palladium-catalyzed C-H activation has become a prominent strategy for the synthesis of heterocycles. mdpi.comnih.govjst.go.jp The intramolecular coupling of C(sp³)–H and C(sp²)–H bonds provides a direct and atom-economical route to dihydrobenzofurans. rsc.orgnih.gov For instance, alkyl phenyl ethers can undergo subsequent C(sp³)–H and C(sp²)–H bond activation and reductive elimination in the presence of a palladium catalyst to yield dihydrobenzofuran derivatives. rsc.orgnih.gov O-methyl oxime directed annulation is another pathway to synthesize dihydrobenzofuran products. acs.org

Carbene Precursor Insertion: The insertion of carbene precursors, such as diazo compounds, into C(sp³)–H bonds catalyzed by palladium offers a route to 2,3-disubstituted dihydrobenzofurans. rsc.orgnih.gov In one example, 2-hydroxyphenyl-substituted enones react with diazo compounds in the presence of a palladium catalyst to form dihydrobenzofurans via an oxonium ylide intermediate. rsc.org

1,5-Pd/H Shift Methodologies: The 1,5-palladium/hydrogen shift is a less common but powerful strategy for synthesizing dihydrobenzofurans. nih.govnih.govresearchgate.net This process involves the migration of a palladium atom from one position to another within a molecule, enabling the functionalization of a remote C-H bond. nih.govresearchgate.net A notable example involves a 1,5-Pd/H shift between a vinyl and an acyl group, providing rapid access to substituted dihydrobenzofurans. nih.govresearchgate.net Mechanistic studies suggest this can proceed through a Pd(IV) intermediate. nih.govresearchgate.net

Rhodium catalysts have proven to be highly effective in the synthesis of dihydrobenzofurans through various cycloaddition and C-H activation pathways. rsc.orgresearchgate.netorganic-chemistry.org

Oxidative [3+2] Cycloadditions and [3+2] Annulations: Rhodium-catalyzed [3+2] annulation reactions are an appealing strategy for constructing the dihydrobenzofuran core with excellent regio- and stereocontrol. rsc.org For example, the reaction of N-phenoxyacetamides with cyclopropylidenemethyl alkenes proceeds via C–H functionalization and [3+2] annulation to yield cyclic 3-ethylidene-2,3-dihydrobenzofurans. rsc.org Similarly, coupling N-phenoxyacetamides with alkylidenecyclopropanes through C–H and C–C bond activation also leads to dihydrobenzofuran derivatives. rsc.orgnih.gov Rhodium(III)-catalyzed redox-neutral C–H activation/annulation of N-aryloxyacetamides with alkynyloxiranes provides highly functionalized 2,3-dihydrobenzofurans. acs.orgacs.org

C–H and C–C Bond Activation: Rhodium catalysts can effectively mediate the activation of both C-H and C-C bonds to construct the dihydrobenzofuran skeleton. rsc.orgnih.govorganic-chemistry.org For instance, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes involves the activation and ring-opening of the cyclopropane (B1198618) ring. rsc.orgnih.gov The chemodivergent synthesis of dihydrobenzofuran derivatives can be achieved through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes via C–H and C–C bond activation. rsc.orgnih.gov

C–H Insertion of Aryldiazoacetates: The intramolecular C-H insertion of aryldiazoacetates catalyzed by rhodium(II) complexes is a well-established method for synthesizing dihydrobenzofurans. rsc.orgnih.govrsc.orgresearchgate.netacs.org This reaction is particularly useful for creating the five-membered ring via insertion into methine and methylene (B1212753) C-H bonds adjacent to an oxygen atom. rsc.org The enantioselectivity of this transformation can be controlled by using chiral rhodium catalysts. rsc.orgresearchgate.netacs.org

Copper-Catalyzed Transformations: Intramolecular Reactions of Aryl Pinacol (B44631) Boronic Esters and Deconstructive Insertion Reactions

Copper catalysis has proven to be a particularly effective and economical approach for synthesizing dihydrobenzofuran derivatives. nih.govrsc.org One notable advancement is the copper(I)-catalyzed asymmetric intramolecular addition of aryl pinacol boronic esters to unactivated ketones. thieme-connect.comrsc.org This method provides access to chiral 2,3-dihydrobenzofuran-3-ol derivatives with high enantioselectivity. rsc.org A study by Fang and coworkers demonstrated that a catalyst system supported by (S,S)-QuinoxP* facilitates this transformation under mild conditions, exhibiting broad substrate tolerance. thieme-connect.comrsc.org The use of copper(I) chloride, in particular, showed a significant improvement in enantioselectivity compared to other copper sources. thieme-connect.com This protocol has been successfully applied to a range of substrates, including those with phenyl, ortho-substituted phenyl, and various alkyl ketone functionalities, consistently yielding good results. thieme-connect.comthieme-connect.com

Another innovative copper-catalyzed approach involves the deconstructive insertion of oximes into coumarins. nih.govacs.org This reaction proceeds via a likely radical relay annulation, leading to the opening of the coumarin's lactone ring and the concurrent formation of three new chemical bonds. nih.govacs.org The result is the formation of structurally complex dihydrobenzofuran-fused pyridones in moderate to good yields, and the reaction demonstrates good compatibility with various functional groups. nih.govacs.org This deconstructive strategy, which involves the cleavage of bonds in readily available starting materials to form new structures, is a growing area of interest in synthetic chemistry. rsc.orgresearchgate.net

Iron and Iridium-Catalyzed Systems: Claisen Rearrangement and Intramolecular C–H Bond Cycloaddition Pathways

Iron and iridium catalysts have also emerged as powerful tools for the synthesis of dihydrobenzofurans. In 2018, an iron-catalyzed method for the facile generation of these heterocycles through the Claisen rearrangement of allyl aryl ethers was reported. nih.govrsc.org This approach offers a straightforward pathway to the dihydrobenzofuran core. acs.org

Iridium-catalyzed intramolecular C–H bond cycloaddition presents another efficient route. A 2019 report detailed the synthesis of 2,3-dihydrobenzofurans via the intramolecular cycloaddition of a C–H bond of an o-methyl ether to a carbon-carbon double bond. nih.govrsc.org More recently, an iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has been developed. nii.ac.jprsc.org This reaction, which utilizes a cationic iridium complex with a chiral bisphosphine ligand, proceeds with high yields and enantioselectivity. nii.ac.jprsc.org The ketone's carbonyl group acts as an effective directing group for the crucial C–H activation step. nii.ac.jprsc.org This methodology has also been extended to a one-pot synthesis of chiral 3-substituted dihydrobenzofurans starting from readily available materials. nii.ac.jp

Nickel-Catalyzed Synthesis of Chiral Dihydrobenzofurans

Nickel catalysis has become a highly effective method for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. rsc.org A significant breakthrough is the nickel/bisoxazoline-catalyzed intramolecular asymmetric addition of aryl halides to unactivated ketones. organic-chemistry.orgnih.govacs.org This straightforward procedure yields chiral 3-hydroxy-2,3-dihydrobenzofurans, which contain a chiral tertiary alcohol at the C-3 position, in good yields and with excellent enantioselectivities (up to 92% yield and 98% ee). organic-chemistry.orgnih.gov This method is particularly advantageous as it avoids the need for moisture-sensitive and costly organometallic reagents. organic-chemistry.org The reaction has been successfully scaled up to the gram scale without any loss in yield or enantioselectivity. nih.govacs.org The proposed mechanism involves the formation of a chiral active nickel species, followed by oxidative addition and subsequent intramolecular addition to furnish the desired product. organic-chemistry.orgacs.org

Other nickel-catalyzed approaches include the reductive asymmetric aryl-acylation and aryl-carbamoylation of unactivated alkenes tethered to an aryl iodide. chinesechemsoc.org Using a nickel-pyrox complex with zinc powder as a reductant, this method allows for the synthesis of a variety of chiral dihydrobenzofurans bearing a quaternary stereocenter with good to excellent enantioselectivities. chinesechemsoc.org

Advances in Organocatalysis and Salt-Catalyzed Methods for Dihydrobenzofuran Formation

In addition to metal-based systems, organocatalysis and salt-catalyzed methods have gained prominence in the synthesis of dihydrobenzofurans, offering metal-free and often environmentally benign alternatives. nih.govmetu.edu.tr

Organocatalytic strategies have been successfully employed to construct the dihydrobenzofuran ring with high stereoselectivity. core.ac.uk For instance, primary amino-cinchona alkaloid salts have been shown to catalyze the intramolecular cyclization of aryloxyacetophenones bearing a pendant enone, leading to syn-2,3-disubstituted dihydrobenzofuran derivatives with high diastereoselectivity and enantioselectivity. core.ac.uk Another approach utilizes a primary amine/thiourea bifunctional catalyst for a related intramolecular cyclization onto nitro-alkenes, which preferentially forms anti-2,3-dihydrobenzofurans. core.ac.uk Furthermore, a highly enantioselective synthesis of functionalized benzofuran-3(2H)-ones has been achieved via an intramolecular Stetter reaction using terpene-derived triazolium salts as catalysts. mdpi.com

Salt-catalyzed methods also provide a viable route to dihydrobenzofurans. An iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with acids and amines has been developed, using air as the oxidant. acs.org This method allows for the straightforward synthesis of 2-acyloxyaminobenzofuran-3(2H)-ones and α-ketoamides with a broad substrate scope and good functional group tolerance. acs.org

Electrochemical and Photochemical Synthesis Routes for Dihydrobenzofurans

Electrochemical and photochemical methods are emerging as powerful and sustainable strategies for the synthesis of dihydrobenzofurans, often proceeding under mild conditions without the need for harsh reagents. nih.govthieme-connect.com

Electrochemical Bromofunctionalization Strategies for Alkene Derivatives

Electrochemical methods offer a green alternative for the synthesis of dihydrobenzofurans. thieme-connect.com These reactions can be performed through the coupling of various alkenes with a phenoxy cation, which is generated via oxidation at the anode during electrolysis. nih.govjst.go.jp This approach has been used to prepare a range of dihydrobenzofuran derivatives. nih.govjst.go.jp A specific example is the electrochemical synthesis of selenyl-dihydrobenzofurans through the anodic oxidative selenenylation of 2-(2-arylallyl)phenols with diselenides under ambient air. thieme-connect.comthieme-connect.com This method is efficient for creating dihydrobenzofurans with a sterically hindered tetrasubstituted carbon center. thieme-connect.com

Metal-Free Photochemical Intramolecular C–H Insertion Approaches

Photochemical methods provide another avenue for dihydrobenzofuran synthesis, often under metal-free conditions. researchgate.net One such approach is the flow photolysis of aryldiazoacetates, which leads to intramolecular C–H insertion to form the dihydrobenzofuran ring. rsc.orgresearchgate.netresearchgate.netfrontiersin.org This process can be carried out using either a medium-pressure mercury lamp or LEDs as the light source. rsc.orgresearchgate.netfrontiersin.org The addition of a photosensitizer has been shown to increase the yield and influence the stereochemical outcome of the reaction. rsc.orgresearchgate.net Another photochemical strategy involves a gold-mediated atom transfer radical addition (ATRA) reaction. nih.govacs.org In this light-mediated cyclization, haloalkanes react with alkenes, and the process has been successfully applied to the cascade-like cyclization of ortho-allylphenols to produce functionalized dihydrobenzofurans in high yields under mild conditions. nih.govacs.org

Mechanistic Studies of Oxidative Cyclization Pathways

The formation of the 2,3-dihydrobenzofuran (B1216630) ring system often proceeds through oxidative cyclization reactions. Understanding the underlying mechanisms is crucial for controlling the stereochemistry and improving the efficiency of these transformations.

Palladium-catalyzed oxidative cyclizations of heteroatom nucleophiles onto unactivated olefins represent a powerful method for constructing dihydrobenzofurans. acs.org Studies involving stereospecifically deuterated primary alcohol substrates have provided valuable insights into the reaction mechanism. These experiments suggest that the reaction proceeds via a syn oxypalladation for both mono- and bidentate ligands, ruling out a "Wacker-type" mechanism that would involve anti oxypalladation. In contrast, cyclizations of deuterium-labeled carboxylic acid substrates have been shown to undergo anti oxypalladation. acs.org

A plausible mechanism for the formation of chalcogenyl-2,3-dihydrobenzofurans under visible light irradiation involves an anionic pathway as the predominant step. mdpi.com Radical trapping experiments have shown only a small decrease in the reaction yield, supporting this hypothesis. The reaction is believed to proceed through the formation of an electrophilic species in the presence of iodine. mdpi.com

Furthermore, direct oxidative Heck cyclizations, or intramolecular Fujiwara-Moritani arylations, offer an efficient route to functionalized benzofurans and dihydrobenzofurans. caltech.edu Mechanistic studies suggest that these reactions likely involve an initial arene palladation followed by olefin insertion and β-hydrogen elimination. This mechanism is analogous to the traditional Heck cyclization; however, it is an oxidative process due to the initial C-H bond functionalization. caltech.edu

DMAP-Mediated Tandem Cyclization Reactions for Benzofuran (B130515) Ring Systems

4-Dimethylaminopyridine (DMAP) has been effectively utilized as a mediator in tandem cyclization reactions to construct benzofuran ring systems. An efficient cascade cyclization strategy has been developed for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives. mdpi.comnih.govbit.edu.cn This method utilizes ortho-hydroxy α-aminosulfones as key substrates and proceeds with high efficiency. mdpi.comnih.govbit.edu.cn The protocol demonstrates excellent substrate versatility and is scalable to the gram scale, providing a stable platform for synthesizing 3-aminobenzofuran derivatives. mdpi.comnih.gov

The reaction of 2-hydroxybenzonitriles and 2-bromoacetophenones in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) also provides a rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives. acs.org This one-pot C-C and C-O bond-forming strategy allows for the preparation of a series of these compounds in good to excellent yields within a short reaction time. acs.org

Regioselective Bromination Strategies for Dihydrobenzofuran Systems

The introduction of a bromine atom at a specific position on the dihydrobenzofuran scaffold is a key step in the synthesis of compounds like this compound. Regioselective bromination strategies are therefore of great importance.

Electrophilic Bromination Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic compounds. researchgate.netyoutube.com It serves as a source of bromine for various reactions, including radical reactions and electrophilic additions. organic-chemistry.org The bromination of activated aromatic compounds with NBS can be highly regioselective. youtube.com For instance, the use of NBS in tetrabutylammonium (B224687) bromide allows for the highly regioselective bromination of activated aromatic compounds. organic-chemistry.org

In the context of dihydrobenzofurans, NBS can be used for the one-step transformation of 2- or 3-(1-hydroxyalkyl)-2,3-dihydrobenzofurans to the corresponding 2- or 3-acylbenzofurans with good yields. clockss.org This reaction proceeds through a continuous bromination-dehydrobromination process. It has been observed that electrophilic bromination on the benzene (B151609) ring can compete with radical bromination at the 3-position. clockss.org

Directed Ortho-Metalation (DoM) Approaches for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgacs.org The DMG, which contains a heteroatom that coordinates to the lithium, directs the metalation to the adjacent position with high selectivity. wikipedia.org

The α-lithiobenzyloxy group, generated from aryl benzyl (B1604629) ethers, can act as a DMG, enabling direct access to o-lithiophenyl α-lithiobenzyl ethers. researchgate.net This directing effect is enhanced in substrates with an additional methoxy (B1213986) group at the meta position. The resulting dianions can be reacted with various electrophiles to afford interesting benzofuran and dihydrobenzofuran derivatives. researchgate.net Unsymmetrical N,N'-diarylureas can also be regioselectively alkylated and subsequently undergo directed ortho-metalation to yield functionalized products. nih.gov

Integrated Synthetic Routes for Substituted Dihydrobenzofurans

The development of integrated synthetic routes that combine multiple transformations in a sequential or one-pot manner is highly desirable for the efficient construction of complex molecules.

Sequential Bromination and Subsequent Functionalization Protocols

Sequential functionalization strategies offer a versatile approach to highly substituted dihydrobenzofurans. A one-pot hydroacylation/bromination sequence has been developed where the addition of NBS to a hydroacylation reaction mixture results in para-selective bromination relative to a triazene (B1217601) substituent. acs.org This allows for the synthesis of meta-substituted bromo enone products after in situ removal of the triazene group. acs.org This method is general for a range of alkynes and aldehydes and exhibits high regioselectivity. acs.org

Another powerful approach involves the enantioselective synthesis of 2,3-dihydrobenzofurans through two sequential C-H functionalization reactions: a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov Further diversification of the resulting dihydrobenzofuran structures can be achieved through a subsequent palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization. nih.gov

Iron(III)-catalyzed iodination followed by a copper(I)-catalyzed intramolecular N- or O-arylation provides a one-pot, two-step method for the synthesis of indolines and dihydrobenzofurans. acs.org While iodination is the standard activation method, bromination using NBS can also be employed for certain substrates. aablocks.comacs.org

Convergent Synthetic Strategies for Complex Dihydrobenzofuran Derivatives

Convergent synthesis, where different fragments of a target molecule are prepared separately and then joined, offers significant advantages in terms of efficiency and the ability to generate diverse compound libraries. acs.orgnih.gov This approach is particularly well-suited for the synthesis of complex dihydrobenzofuran derivatives.

One prominent convergent strategy involves the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes. acs.orgnih.gov This method facilitates the formation of both the C-C and C-O bonds in a single step, providing a direct route to the dihydrobenzofuran core. acs.orgnih.gov The use of urea (B33335) ligands has been shown to be particularly effective in this transformation, outperforming traditional phosphine (B1218219) ligands and allowing for a broad scope of both the bromophenol and diene coupling partners under a unified set of reaction conditions. acs.orgnih.gov This approach is robust, can be performed with low catalyst loadings, and is tolerant of ambient conditions, making it highly attractive for the synthesis of diverse libraries of functionalized dihydrobenzofurans. nih.gov

Another powerful convergent approach is the formal [3+2] cycloaddition of oxidized phenols with various coupling partners. This strategy has been successfully applied to the synthesis of dihydrobenzofuran neolignans. acs.org Transition metal catalysis, particularly with rhodium, has enabled novel [3+2] annulation processes. For instance, rhodium-catalyzed condensation of diazo compounds with 2,3-dihydrofurans proceeds via a [3+2] annulation to furnish polycyclic 2,3-dihydrobenzofuran derivatives in moderate to high yields. nih.govrsc.org Similarly, rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with alkylidenecyclopropanes provides access to 3-alkylidene-2,3-dihydrobenzofurans. nih.govrsc.org

The following table summarizes selected convergent synthetic methods for dihydrobenzofuran derivatives:

| Catalyst/Reagent | Reactant 1 | Reactant 2 | Product Type | Yield Range | Reference |

| Palladium/Urea Ligand | 2-Bromophenols | 1,3-Dienes | Dihydrobenzofurans | Good | acs.orgnih.gov |

| Rh2(TPA)4 | Diazo Compounds | 2,3-Dihydrofurans | Polycyclic Dihydrobenzofurans | 34-85% | nih.govrsc.org |

| [Cp*RhCl2]2 | N-Phenoxyacetamides | Alkylidenecyclopropanes | 3-Alkylidene-2,3-dihydrobenzofurans | 52-82% | nih.govrsc.org |

| Rh(III) | N-Phenoxyacetamides | 1,3-Dienes | Dihydrobenzofurans | Good | organic-chemistry.org |

Identification and Utilization of Synthetic Precursors and Building Blocks for Dihydrobenzofuran-3-ol Synthesis

The synthesis of this compound and its analogs relies on the strategic selection and utilization of key precursors and building blocks. These starting materials provide the necessary carbon framework and functional groups that are ultimately assembled into the target heterocyclic system.

Key Precursors and Building Blocks:

Substituted Phenols: 2-Bromophenols are crucial starting materials for convergent syntheses involving palladium-catalyzed heteroannulation with dienes. acs.orgnih.gov The electronic and steric properties of substituents on the phenol (B47542) ring can influence the reactivity and outcome of the cyclization.

Salicylaldehydes: These commercially available compounds serve as versatile precursors for the construction of the benzofuran ring system. nih.govacs.org They can be reacted with ethyl 2-diazoacetate to form 3-carboxyfunctionalized benzofurans, which can then be further modified. acs.org

Aryl Halides and Boronic Acids: Ortho-substituted aryl halides and aryl pinacol boronic esters are key precursors for intramolecular cyclization reactions to form the dihydrobenzofuran ring. nih.govrsc.org For instance, copper-catalyzed intramolecular reaction of aryl pinacol boronic esters has been used for the efficient synthesis of chiral dihydrobenzofuran-3-ols. nih.govrsc.org Nickel-catalyzed asymmetric addition of aromatic halides to ketones is another powerful method for generating chiral 2,3-dihydrobenzofurans containing a tertiary alcohol. nih.govrsc.orgorganic-chemistry.org

Diazo Compounds: Diazo-containing phenolic compounds are utilized in rhodium-catalyzed reactions, acting as carbene precursors that can undergo intramolecular cyclization or intermolecular annulation reactions to form the dihydrobenzofuran core. nih.govrsc.org

Alkenes and Dienes: These unsaturated molecules serve as essential coupling partners in various cyclization and annulation strategies, providing the atoms necessary to form the dihydrofuran portion of the final product. acs.orgnih.govorganic-chemistry.org

The strategic combination of these building blocks allows for a diversity-oriented synthesis approach, enabling the creation of libraries of dihydrobenzofuran derivatives with varied substitution patterns and physicochemical properties. nih.govacs.org

The following table highlights some of the key building blocks and their roles in the synthesis of dihydrobenzofuran-3-ols and related structures:

| Building Block | Synthetic Role | Resulting Moiety | Reference |

| 2-Bromophenols | Precursor for Pd-catalyzed heteroannulation | Benzene ring of dihydrobenzofuran | acs.orgnih.gov |

| Salicylaldehydes | Precursor for benzofuran-3-carboxylate synthesis | Benzofuran core | nih.govacs.org |

| Aryl Pinacol Boronic Esters | Precursor for Cu-catalyzed intramolecular cyclization | Dihydrobenzofuran-3-ol | nih.govrsc.org |

| Ortho-substituted Aryl Halides | Precursor for Ni-catalyzed asymmetric addition to ketones | Chiral 2,3-dihydrobenzofuran with tertiary alcohol | nih.govrsc.orgorganic-chemistry.org |

| Diazo Compounds | Carbene precursors for Rh-catalyzed cyclizations | Dihydrobenzofuran core | nih.govrsc.org |

| 1,3-Dienes | Coupling partner in heteroannulation reactions | Dihydrofuran ring | acs.orgnih.govorganic-chemistry.org |

Stereochemical Aspects in Dihydrobenzofuran 3 Ol Research

Enantioselective and Diastereoselective Synthetic Pathways to 2,3-Dihydrobenzofuran-3-ols

The development of synthetic routes that afford specific stereoisomers of 2,3-dihydrobenzofuran-3-ols is a significant area of research. These methods bypass the need for resolving racemic mixtures and provide direct access to enantiomerically enriched products. Key strategies include metal-catalyzed asymmetric reactions and biocatalysis.

One prominent method involves the copper(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to ketones. rsc.orgrsc.org This approach, utilizing a chiral diphosphine ligand such as (S,S)-QuinoxP*, facilitates the construction of various chiral 2,3-dihydrobenzofuran-3-ol derivatives in good yields and with excellent enantioselectivities. rsc.orgrsc.org The reaction proceeds under mild conditions and demonstrates broad substrate tolerance. rsc.org Similarly, nickel-catalyzed asymmetric additions of aromatic halides to ketones have been developed for the highly enantioselective synthesis of chiral 2,3-dihydrobenzofurans containing a tertiary alcohol. nih.gov

Biocatalysis presents a powerful alternative for achieving high stereoselectivity. nih.govrochester.edu Engineered myoglobin (B1173299) catalysts have been successfully employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically dense 2,3-dihydrobenzofuran (B1216630) scaffolds with exceptional enantiopurity (>99.9% de and ee) on a preparative scale. nih.gov Another biocatalytic approach uses enzymes for the dynamic kinetic resolution of 2,3-dihydro-3-benzofuranols, which are generated from an intramolecular Aldol reaction, to produce chiral 2,3-dihydrobenzofuran esters with high enantioselectivity. nih.gov

Diastereoselective synthesis, which controls the relative stereochemistry between multiple stereocenters, is also critical. Ruthenium-catalyzed dynamic kinetic resolution through aqueous asymmetric transfer hydrogenation (DKR-ATH) of α-substituted benzofuran-3(2H)-ones is an effective method for producing cis-2,3-dihydrobenzofuran-3-ols with excellent enantioselectivities. acs.orgacs.org Rhodium-catalyzed protocols have also been shown to afford 3-hydroxyoxindole-incorporating 2,3-dihydrobenzofuran derivatives with exclusive diastereoselectivity. nih.gov

Table 1: Selected Enantio- and Diastereoselective Synthetic Methods

| Catalytic System | Reaction Type | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|---|

| CuCl/(S,S)-QuinoxP* | Intramolecular 1,2-addition | Forms chiral tertiary alcohols | Excellent enantioselectivities | rsc.orgrsc.org |

| Engineered Myoglobin | Biocatalytic cyclopropanation | Uses acceptor-only diazoester reagents | >99.9% de and ee | nih.govrochester.edu |

| Ru(II) Complex | Asymmetric transfer hydrogenation (DKR) | Produces cis products | Excellent enantioselectivities | acs.org |

| Rh-based Catalysts | C-H insertion / Aldol-type reaction | High diastereocontrol | >91:9 dr to exclusive diastereoselectivity | nih.gov |

Chiral Resolution Techniques for Enantiomeric Separation

When a synthetic pathway produces a racemic or diastereomeric mixture, resolution techniques are required to separate the individual stereoisomers. This is essential for studying the properties of each enantiomer and for applications where only one isomer is active.

A resolution-based method for 2,2-disubstituted 2,3-dihydrobenzofuran-3-ols involves the separation of the initial syn and anti diastereoisomers, followed by enzymatic resolution. ias.ac.in For instance, the major racemic anti isomers can be transesterified using an enzyme and an acyl donor, such as (R)-pentolactone, allowing for the separation of the pure enantiomers. ias.ac.in Dynamic kinetic resolution (DKR) is a more advanced technique where a fast-racemizing starting material is converted into a single, enantiomerically pure product. acs.org This has been effectively applied in the synthesis of cis-2,3-dihydrobenzofuran-3-ols via asymmetric transfer hydrogenation. acs.orgacs.org

Preparative chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful and widely used techniques for the direct separation of enantiomers. nih.gov These methods rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly common and effective for a broad range of compounds. nih.govphenomenex.com

For example, the racemic compound rac-2-methyl-2,3-dihydrobenzofuran-7-carboxamide was successfully resolved into its pure enantiomers using preparative chiral HPLC with an amylose-based CSP (Chiralpak IA). acs.org This technique is invaluable in drug discovery, enabling the rapid procurement of pure enantiomers from racemic mixtures for further evaluation. nih.govacs.org

Table 2: Common Chiral Stationary Phases for Resolution

| CSP Type | Base Polymer | Common Trade Names | Application Example |

|---|---|---|---|

| Phenylcarbamate | Amylose | Chiralpak AD, Lux Amylose-1 | General enantioseparation |

| Phenylcarbamate | Cellulose | Chiralcel OD, Lux Cellulose-1 | General enantioseparation |

| Phenylcarbamate | Amylose | Chiralpak IA | Resolution of dihydrobenzofuran carboxamides acs.org |

| Phenylcarbamate | Cellulose | Lux Cellulose-2, Lux Cellulose-4 | Broad chiral separations phenomenex.com |

Indirect separation methods involve the reaction of a racemic mixture with a single enantiomer of a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques like silica (B1680970) gel column chromatography or standard HPLC.

A classic example of this approach involves esterification. For instance, a racemic alcohol like 2,3-dihydrobenzofuran-3-ol can be reacted with an enantiomerically pure chiral acid or acid chloride. After separation of the resulting diastereomeric esters, the chiral auxiliary can be cleaved to yield the separated enantiomers of the original alcohol. A method has been described for the resolution of 2,2-disubstituted 2,3-dihydrobenzofuran-3-ols that involves transesterification with optically active (R)-pentolactone. ias.ac.in

This derivatization strategy is also used for analytical purposes. To determine the enantiomeric excess (ee) of a sample, it can be converted into diastereomers using a chiral derivatizing agent like Mosher's acid chloride. The resulting diastereomers can then be distinguished and quantified using techniques like ¹H NMR spectroscopy or standard HPLC. thieme-connect.com

Analysis of Stereochemical Control and Induction in Cyclization Reactions

Understanding the mechanism of stereochemical control is fundamental to designing new and improved asymmetric syntheses. In catalytic cyclization reactions, the stereochemical outcome is dictated by the interaction between the substrate and the chiral catalyst.

In the copper-catalyzed intramolecular cyclization to form 2,3-dihydrobenzofuran-3-ols, the chiral (S,S)-QuinoxP* ligand creates a chiral environment around the copper center. rsc.org This chiral complex directs the approach of the nucleophilic arylboron species to one face of the ketone, leading to the preferential formation of one enantiomer. A proposed mechanism suggests that an active copper catalyst is formed, which then undergoes transmetalation with the aryl pinacolboronic ester. Subsequent intramolecular 1,2-addition to the ketone within the chiral pocket of the complex dictates the stereochemistry of the newly formed tertiary alcohol. rsc.orgrsc.org

In biocatalytic reactions, stereocontrol arises from the precisely defined three-dimensional structure of the enzyme's active site. nih.gov For the cyclopropanation of benzofuran (B130515) using engineered myoglobins, computational and structure-reactivity studies have enabled the development of a stereochemical model. This model rationalizes how the protein environment forces the substrate and the iron-carbene intermediate into a specific orientation, leading to the observed high diastereo- and enantioselectivity. nih.govrochester.edu

The stereochemical course of cyclization can also depend on the reaction mechanism, such as in palladium(II)-catalyzed nucleopalladation reactions. acs.org Mechanistic studies using stereospecifically deuterated substrates have shown that the cyclization of phenols can proceed through a cis-oxypalladation pathway. However, the reaction conditions, particularly the concentration of chloride ions, can alter the mechanism to a trans-oxypalladation pathway, thereby changing the stereochemical outcome. acs.org Similarly, asymmetric [3+2] cycloaddition reactions of phenols or quinones with alkenes offer another pathway where chiral catalysts, such as chiral phosphoric acids, control the stereoselectivity of the cyclization. researchgate.netsioc-journal.cnacs.org

Spectroscopic and Analytical Methodologies for Structural Elucidation of Dihydrobenzofuran 3 Ols

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the structural analysis of organic compounds. rsc.org By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. For dihydrobenzofuran-3-ols, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous structural assignment. rsc.orggoogle.com

Applications of One-Dimensional NMR (¹H and ¹³C)

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental insights into the molecular structure of 5-Bromo-2,3-dihydrobenzofuran-3-ol. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a dihydrobenzofuran-3-ol derivative, distinct signals corresponding to the aromatic protons, the protons on the dihydrofuran ring, and the hydroxyl proton can be observed. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine substituent and the hydroxyl group. For instance, the protons on the aromatic ring will exhibit characteristic splitting patterns (e.g., doublets, triplets) due to coupling with neighboring protons, which helps in determining their relative positions. The protons at positions 2 and 3 of the dihydrofuran ring often appear as a complex multiplet system due to their diastereotopic nature and coupling to each other.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 4.2 - 4.8 | - |

| H-3 | 5.0 - 5.5 | - |

| H-4 | ~7.4 | ~130 |

| H-6 | ~7.2 | ~128 |

| H-7 | ~6.8 | ~112 |

| C-2 | - | ~75 |

| C-3 | - | ~95 |

| C-3a | - | ~132 |

| C-4 | - | ~130 |

| C-5 | - | ~115 |

| C-6 | - | ~128 |

| C-7 | - | ~112 |

| C-7a | - | ~159 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms, which is paramount for confirming the structure of this compound. google.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu In the context of this compound, COSY would show correlations between the proton at C-3 and the protons at C-2, confirming their adjacency in the dihydrofuran ring. It would also reveal the coupling network among the aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu For every C-H bond in the molecule, a cross-peak will be observed in the HSQC spectrum. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. rsc.org NOESY is instrumental in determining the stereochemistry of the molecule. For dihydrobenzofuran-3-ols, NOESY can help establish the relative orientation of the substituents on the dihydrofuran ring.

Advanced Selective J-Resolved NMR Spectroscopy for Regioisomeric and Diastereoisomeric Differentiation

In cases where multiple isomers of a compound are possible, such as regioisomers (differing in the position of substituents on the aromatic ring) or diastereoisomers (differing in the spatial arrangement at chiral centers), more advanced NMR techniques may be required for definitive assignment. google.com Selective J-resolved NMR spectroscopy is a powerful tool that can separate chemical shift and coupling constant information into different dimensions, simplifying complex multiplets and allowing for the precise measurement of coupling constants. rsc.org This can be particularly useful in distinguishing between isomers where subtle differences in coupling constants can provide the key to their structural differentiation. rsc.orgrsc.orgoxinst.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. rsc.org

Electron Ionization (EI) and Chemical Ionization (CI) Techniques

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. aip.org The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure and can be used for identification. For this compound, characteristic fragments would likely arise from the loss of the bromine atom, the hydroxyl group, or cleavage of the dihydrofuran ring. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for bromine-containing fragments, aiding in their identification.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. rsc.org This method is often used to clearly determine the molecular weight of a compound, as the molecular ion peak (or more commonly, a protonated molecule peak, [M+H]⁺) is typically more abundant. For this compound, CI-MS would be valuable for confirming the molecular weight and, consequently, the molecular formula.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Technique |

| [M]⁺ | 214 | 216 | EI |

| [M-H₂O]⁺ | 196 | 198 | EI |

| [M-Br]⁺ | 135 | - | EI |

| [M+H]⁺ | 215 | 217 | CI |

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule. rsc.org It is based on the principle that different chemical bonds absorb infrared radiation at characteristic frequencies.

For this compound, the IR spectrum would exhibit key absorption bands that confirm the presence of its defining functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicating its presence in the molecule. mewaruniversity.org

C-O Stretch: The stretching vibration of the ether linkage in the dihydrofuran ring would typically appear in the region of 1000-1300 cm⁻¹. The C-O stretch of the alcohol will also absorb in this region.

Aromatic C=C Stretch: Multiple sharp to medium intensity bands in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic ring.

C-Br Stretch: The carbon-bromine bond stretch typically appears in the fingerprint region of the spectrum, usually below 800 cm⁻¹.

By combining the information obtained from NMR, MS, and IR spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved.

Advanced Chromatographic Techniques for Purity Assessment and Identification (e.g., HPLC, UPLC, LC-MS)

The purity and identity of synthesized or isolated batches of this compound are critical for its application in further research and development. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for these analytical challenges. These methods offer high resolution, sensitivity, and specificity, allowing for the separation of the target compound from impurities, starting materials, and byproducts, as well as providing crucial information for its structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent system). By carefully selecting the column chemistry and mobile phase composition, a high degree of separation can be achieved. For dihydrobenzofuran derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound might utilize a C18 column. The mobile phase often consists of a mixture of an aqueous component, such as water with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a complex mixture. The detection is commonly performed using a UV-Vis detector, set at a wavelength where the benzofuran (B130515) ring system exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for much higher separation efficiency and significantly faster analysis times. The principles of separation are the same as in HPLC, but the increased resolution of UPLC is particularly advantageous for separating closely related impurities from the main compound.

For the analysis of this compound, a UPLC method would offer improved peak resolution and reduced run times, which is beneficial for high-throughput screening or in-process control during synthesis. The conditions would be similar to HPLC but adapted for the UPLC system's capabilities, often with a higher flow rate and a shorter, narrower column.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination provides not only retention time data from the LC but also mass-to-charge ratio (m/z) information for each eluting component. This is invaluable for the unambiguous identification of this compound and the characterization of any impurities.

In a typical LC-MS analysis, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the molecules are ionized. Common ionization techniques for compounds like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated by their m/z ratio in the mass analyzer and detected. The obtained mass spectrum can confirm the molecular weight of the target compound and, through fragmentation analysis (MS/MS), provide structural information about the molecule and its impurities. rsc.org

Table 2: Representative UPLC-MS Parameters for Identification of this compound

| Parameter | Value |

| Instrument | UPLC system coupled to a Triple Quadrupole (TQ) or Time-of-Flight (TOF) Mass Spectrometer |

| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |

| Mass Range | m/z 50-500 |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

Research findings on related dihydrobenzofuran structures often detail the use of these advanced chromatographic techniques. For instance, studies on the synthesis of various substituted dihydrobenzofurans consistently report the use of HPLC for monitoring reaction progress and assessing the purity of the final products. acs.orgias.ac.in Furthermore, in the context of identifying novel psychoactive substances, which can include dihydrobenzofuran derivatives, LC-MS is the gold standard for providing definitive structural identification. The fragmentation patterns observed in MS/MS experiments are crucial for distinguishing between isomers and confirming the position of substituents on the benzofuran core.

Computational and Theoretical Investigations of Dihydrobenzofuran 3 Ol Systems

Quantum Chemical Calculations for Elucidating Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to model the geometric and electronic characteristics of dihydrobenzofuran derivatives. researchgate.netnih.gov These methods can accurately predict parameters such as bond lengths, bond angles, and dihedral angles, which often show good correlation with values obtained from experimental techniques like X-ray crystallography. researchgate.net

Density Functional Theory (DFT) has proven to be a powerful and versatile method for examining the structural, chemical, and spectroscopic properties of pharmacologically relevant organic molecules, including the dihydrobenzofuran scaffold. researchgate.net The B3LYP functional is a commonly used approach, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

DFT calculations are instrumental in optimizing molecular geometry to find the most stable conformation (the lowest point on the potential energy surface). nih.gov For dihydrobenzofuran systems, these calculations can reveal key structural details. For instance, in the related 7-Bromo-2,3-dihydrobenzofuran, the dihydrofuran ring is found to adopt a near-planar conformation with only minor puckering, characterized by a small torsional strain. The introduction of a hydroxyl group at the C3 position, as in 5-Bromo-2,3-dihydrobenzofuran-3-ol, allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and properties.

Theoretical vibrational analysis is another key application of DFT. Calculated vibrational frequencies, while often overestimated, can be corrected using a scaling factor (typically around 0.96) to show strong correlation with experimental FT-IR spectra. researchgate.net This allows for precise assignment of vibrational modes, such as O-H, C-H, C-C, and C-O stretching and bending, which contribute to the molecule's stability. nih.gov

Table 1: Representative Structural Parameters for Dihydrobenzofuran Systems from Computational Models This table presents typical data for related dihydrobenzofuran structures as specific experimental or calculated data for this compound is not widely published. Parameters are derived from studies on similar scaffolds.

| Parameter | Typical Value | Significance |

|---|---|---|

| C–O Bond Length (ether) | 1.36–1.38 Å | Reflects the bond strength within the furan (B31954) ring. |

| Aromatic C–C Bond Length | 1.39–1.41 Å | Typical for benzene (B151609) ring structures. |

| Dihydrofuran Ring Torsion | <2 kcal/mol | Indicates a preference for a near-planar conformation. |

| Intramolecular H-bond (O-H···O) | ~2.65 Å | Potential interaction in 3-ol derivatives, affecting solubility and conformation. |

Molecular orbital analysis provides a deep understanding of the electronic behavior and chemical reactivity of a molecule. researchgate.net Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net For example, DFT calculations on 7-Bromo-2,3-dihydrobenzofuran revealed a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The bromine atom acts as an electron-withdrawing group, which influences the electron density distribution across the molecule.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It creates a 3D color-coded map of electron density, visually identifying the electrophilic (positive, typically blue) and nucleophilic (negative, typically red) regions of the molecule. nih.gov This allows for the prediction of reactive sites for electrophilic and nucleophilic attack and helps in understanding intermolecular interactions. researchgate.netnih.gov

Quantum chemical parameters derived from FMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to further quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors are crucial for predicting how the molecule will behave in a chemical reaction. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Bromo-Dihydrobenzofuran Scaffold Data based on a DFT study of 7-Bromo-2,3-dihydrobenzofuran at the B3LYP/6-31G level. *

| Electronic Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | 5.2 eV | Indicates moderate electronic reactivity and stability. |

| Electron Density on Bromine | -0.23 e⁻ | Shows the electron-withdrawing nature of the bromine atom. |

| Charge at C4 | +0.18 e⁻ | Indicates a localized positive charge, a potential site for nucleophilic attack. |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Beyond static properties, computational modeling is a powerful asset for elucidating complex reaction mechanisms at a molecular level. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, short-lived intermediates, and determine the activation energies associated with different reaction pathways. mdpi.comnih.gov This is particularly valuable for reactions that are difficult to study experimentally. mdpi.com

For the synthesis of dihydrobenzofuran systems, various catalytic and non-catalytic methods exist, including intramolecular cyclizations and cycloadditions. nih.govcnr.it Computational modeling can provide crucial insights into these processes. For example, in copper- or iron-catalyzed C-O bond forming cyclizations to create dihydrobenzofurans, DFT calculations can help rationalize the regioselectivity of the reaction. aablocks.com

Advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be applied to model reactions in complex environments, such as in the presence of a solvent or within an enzyme active site. nih.gov For a molecule like this compound, computational studies could be used to model its formation via the cyclization of a substituted phenol (B47542) or its subsequent reactions, such as oxidation or substitution. For instance, modeling the decay of a 2,3-dihydrobenzofuran-3-ol radical cation can reveal the mechanistic steps involved in its fragmentation or rearrangement. beilstein-journals.org These computational approaches provide a dynamic picture of the reaction, complementing experimental observations and guiding the design of more efficient synthetic routes. mdpi.comdokumen.pub

Strategic Utility of Dihydrobenzofuran Scaffolds in Complex Molecule Synthesis

Role as Versatile Building Blocks in Contemporary Organic Synthesis

The 2,3-dihydrobenzofuran (B1216630) scaffold is a cornerstone in modern organic synthesis, prized for its utility as a versatile precursor in the construction of intricate molecular frameworks. nih.govrsc.org Its structural rigidity and the presence of stereogenic centers make it an ideal starting point for the synthesis of a wide array of organic molecules. cnr.it Synthetic chemists employ dihydrobenzofurans as key intermediates due to their amenability to a variety of chemical transformations, allowing for the introduction of diverse functional groups. nih.govchemimpex.com

The strategic importance of these scaffolds is highlighted by the continuous development of novel synthetic methodologies aimed at their efficient construction. nih.govrsc.org Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of dihydrobenzofuran derivatives, offering high efficiency and control over the reaction conditions. nih.gov These methods often involve intramolecular cyclizations, which are key steps in forming the core dihydrobenzofuran structure. acs.org

Applications as Key Intermediates in the Construction of Diverse Functionalized Organic Molecules

Dihydrobenzofuran derivatives serve as critical intermediates in the synthesis of a broad spectrum of functionalized organic molecules. nih.govchemimpex.com The inherent reactivity of the dihydrobenzofuran core allows for a range of modifications, leading to the generation of libraries of compounds with diverse chemical properties. acs.org For instance, the presence of a hydroxyl group, as in 5-Bromo-2,3-dihydrobenzofuran-3-ol, provides a handle for further functionalization through various reactions such as etherification, esterification, or substitution.

The development of methods for the direct functionalization of the dihydrobenzofuran scaffold is an active area of research. acs.org These methods often aim to introduce substituents at specific positions on the aromatic or the dihydrofuran ring, thereby modulating the electronic and steric properties of the molecule. This targeted functionalization is crucial for the optimization of biological activity in medicinal chemistry applications. acs.org

Integration into the Synthesis of Natural Products Featuring the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran skeleton is a recurring motif in a significant number of natural products with diverse biological activities. nih.govsioc-journal.cnrsc.org Consequently, the total synthesis of these natural products has become a major focus for synthetic organic chemists. sioc-journal.cnrsc.org The strategic incorporation of the dihydrobenzofuran scaffold is a key feature of these synthetic endeavors.

Several notable natural products containing the 2,3-dihydrobenzofuran framework include (+)-decursivine, (+)-lithospermic acid, pterocarpan, and (+)-conocarpan, all of which have been the targets of synthetic efforts. nih.govrsc.org The synthesis of these complex molecules often relies on the early introduction of a functionalized dihydrobenzofuran intermediate, which is then elaborated to the final natural product. Oxidative [3+2] cycloadditions represent a powerful strategy for constructing the dihydrobenzofuran ring system within the context of natural product synthesis. sioc-journal.cn

Concluding Remarks and Future Research Perspectives

Emerging Trends and Challenges in Dihydrobenzofuran Synthesis and Functionalization

The synthesis of dihydrobenzofurans has evolved significantly, with a strong trend moving away from classical multi-step procedures towards more efficient and sustainable methods. rsc.orgfrontiersin.org Emerging trends are largely focused on atom economy, step efficiency, and the development of environmentally benign processes. frontiersin.org

Key Emerging Trends:

C-H Bond Functionalization: Transition-metal-catalyzed C-H activation has become a powerful tool for the direct introduction of functional groups onto the dihydrobenzofuran core, avoiding the need for pre-functionalized substrates. nih.govrsc.org For a molecule like 5-Bromo-2,3-dihydrobenzofuran-3-ol , direct C-H functionalization at other positions on the aromatic ring could provide rapid access to polysubstituted derivatives. Rhodium and palladium catalysts have been extensively used for such transformations, including C-H/N-H bond cleavage and annulation reactions to build complex fused systems. rsc.orgresearchgate.net

Photocatalysis and Electrosynthesis: Visible-light-mediated photocatalysis and electrochemical methods are gaining traction as green alternatives to traditional synthesis. frontiersin.orgnih.gov These techniques often proceed under mild conditions without the need for harsh reagents or expensive metal catalysts. frontiersin.org For instance, photocatalytic oxidative [3+2] cycloadditions of phenols and alkenes have been developed for the modular synthesis of dihydrobenzofurans. nih.gov Electrocatalytic methods, involving processes like deprotonation, condensation, and cyclization, also offer a facile route to the benzofuran (B130515) core. frontiersin.org

Asymmetric Synthesis: The development of enantioselective methods is crucial, as the biological activity of chiral molecules like This compound is often dependent on their stereochemistry. Asymmetric [3+2] cyclization reactions using chiral catalysts or auxiliaries are at the forefront of producing optically active dihydrobenzofurans. acs.orgsioc-journal.cn

Current and Future Challenges:

Stereocontrol: Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of polysubstituted dihydrobenzofurans remains a significant challenge. The development of stereodivergent methods that can selectively generate any desired stereoisomer from a common precursor is a key area of future research.

Substrate Scope: While many novel methods have been reported, they are sometimes limited by a narrow substrate scope or low tolerance for certain functional groups. nih.gov Future work must focus on developing more robust and broadly applicable synthetic protocols.

Steric Hindrance: Introducing substituents at sterically congested positions, such as the C2 or C3 position of the furan (B31954) ring, can be difficult. Overcoming these steric effects to synthesize highly functionalized derivatives is an ongoing challenge that requires innovative catalyst and reaction design. acs.org

Opportunities for Novel Methodological Development and Catalyst Design

The challenges in dihydrobenzofuran synthesis create significant opportunities for innovation in methodology and catalyst design. The pursuit of more efficient, selective, and sustainable synthetic routes is a primary driver of research in this area.

Methodological Opportunities:

Cascade and Domino Reactions: Designing cascade reactions that form multiple bonds in a single operation is a highly attractive strategy for improving synthetic efficiency. For example, a palladium-catalyzed cascade involving a 1,5-Pd/H shift has been used to synthesize dihydrobenzofurans from alkyne-substituted compounds. nih.gov

Flow Chemistry: The application of continuous flow photochemistry for metal-free intramolecular C-H insertion of aryldiazoacetates represents a modern approach to creating the dihydrobenzofuran scaffold, offering advantages in safety, scalability, and reaction control. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for synthesizing chiral dihydrobenzofurans. Chiral phosphoric acids, for instance, have been successfully employed in asymmetric [3+2] annulation reactions to produce dihydrobenzofurans with high enantioselectivity. frontiersin.orgnih.gov

Catalyst Design: The design of novel catalysts is central to advancing dihydrobenzofuran synthesis. For a substrate like This compound , catalysts that can selectively activate specific bonds (C-H, C-Br, O-H) are highly desirable.

| Catalyst Type | Metal/Core | Application in Dihydrobenzofuran Synthesis | Research Focus |

| Transition Metal | Rhodium (Rh) | C-H activation, [3+2] annulation, asymmetric hydrogenation. rsc.orgcnr.it | Development of chiral dirhodium carboxylate catalysts for stereoselective C-H insertion. nih.gov |

| Transition Metal | Palladium (Pd) | Cross-coupling, annulation reactions, Heck/Cacchi reactions. nih.govrsc.org | Design of ligands for enantioselective Heck reactions and C-H activation. nih.gov |

| Transition Metal | Copper (Cu) / Iron (Fe) | Dual catalysis for C-O bond formation, Claisen rearrangement. aablocks.comnih.gov | Creation of economical and low-toxicity catalytic systems for cyclization. aablocks.com |

| Organocatalyst | Phosphoric Acid (PA) | Asymmetric [3+2] annulation, Michael addition/hemiketalization. frontiersin.org | Design of binaphthalene-based chiral phosphoric acids for overcoming steric hindrance. acs.org |

Future catalyst design will likely focus on earth-abundant, non-toxic metals and bifunctional catalysts that can promote multiple transformations in one pot. The development of recyclable catalysts, such as nanoparticles-based silver phosphate, also aligns with the principles of green chemistry. nih.gov

Potential for Advanced Synthetic Applications and Materials Science Contributions

The unique structure of This compound makes it a valuable intermediate for advanced synthetic applications, particularly in medicinal chemistry and materials science. materialsciencejournal.orgchemimpex.com

Advanced Synthetic Applications: The bromine atom at the 5-position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkynyl, and amino functionalities, respectively. The hydroxyl group at the 3-position can be used as a nucleophile, a directing group, or a site for introducing other functional groups through esterification or etherification.

These transformations enable the use of This compound as a scaffold to build libraries of complex molecules for biological screening. The dihydrobenzofuran core is present in many bioactive natural products with activities such as anti-tumor, anti-malarial, and anti-inflammatory properties, making its derivatives attractive targets for drug discovery. researchgate.netnih.gov For example, derivatives have been investigated as PARP-1 inhibitors and cannabinoid receptor 2 agonists. acs.orgnih.gov

Potential Contributions to Materials Science: The rigid, planar nature of the benzofuran system, combined with the potential for extensive functionalization, makes dihydrobenzofuran derivatives interesting candidates for the development of novel organic materials.

Organic Electronics: By attaching conjugated moieties to the aromatic ring via cross-coupling at the bromine site, it is possible to synthesize molecules with tailored electronic properties. These could potentially be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensors: The hydroxyl group and the broader scaffold can be functionalized to act as binding sites for specific analytes. The introduction of fluorophores or chromophores could lead to the development of fluorescent or colorimetric sensors for ions or small molecules.

Liquid Crystals and Polymers: The inherent rigidity of the dihydrobenzofuran core could be exploited in the design of liquid crystalline materials or as a monomer unit for the synthesis of advanced polymers with specific thermal or optical properties.

Future research will undoubtedly focus on leveraging the synthetic accessibility of functionalized dihydrobenzofurans like This compound to create novel materials with precisely controlled structures and functions. researchgate.net

Q & A

Q. What are the common synthetic routes for 5-Bromo-2,3-dihydrobenzofuran-3-ol and its derivatives?

- Methodological Answer : Synthesis typically involves halogenation, oxidation, and cyclization steps. For example, sulfoxidation of benzofuran derivatives using 3-chloroperoxybenzoic acid in dichloromethane at controlled temperatures (e.g., 273 K) yields oxidized intermediates, followed by purification via column chromatography (hexane:ethyl acetate, 4:1 v/v) . Demethylation of methoxy-substituted precursors using BBr₃ in DCM at low temperatures (-78°C) is another critical step for generating hydroxyl groups . Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid side reactions.

Q. How can researchers purify and characterize this compound derivatives?

- Methodological Answer : Purification often employs column chromatography with gradient elution (e.g., hexane:ethyl acetate) to isolate intermediates. Crystallization via slow evaporation of ethyl acetate solutions produces single crystals for structural analysis . Purity is validated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). For derivatives with sensitive functional groups (e.g., trifluoromethoxy), rigorous drying (MgSO₄) and inert atmospheres are recommended to prevent hydrolysis .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves substitution patterns and stereochemistry. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural data, including bond angles, dihedral angles, and intermolecular interactions (e.g., halogen bonds) . For example, X-ray analysis of a related bromobenzofuran derivative revealed a planar benzofuran ring system and Br⋯O halogen bonding (3.335 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of brominated benzofuran derivatives?

- Methodological Answer : Yield discrepancies often arise from competing reaction pathways (e.g., over-oxidation or halogen scrambling). Systematic optimization of reaction parameters (e.g., solvent polarity, temperature gradients, and catalyst loading) is critical. For instance, using dichloromethane instead of THF improves selectivity in sulfoxidation reactions . Kinetic studies (e.g., monitoring via TLC or in-situ IR) help identify intermediate stability and side-product formation .

Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives?